molecular formula C14H10F3NO2S B6311589 3-(4-Methylphenylthio)-5-(trifluoromethyl)nitrobenzene CAS No. 1858251-42-9

3-(4-Methylphenylthio)-5-(trifluoromethyl)nitrobenzene

Cat. No. B6311589
CAS RN: 1858251-42-9
M. Wt: 313.30 g/mol
InChI Key: YFJQSZIXXJJIQL-UHFFFAOYSA-N
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Description

3-(4-Methylphenylthio)-5-(trifluoromethyl)nitrobenzene (MTFNB) is a synthetic compound that has been used in a variety of scientific research applications. It is a nitrobenzene derivative that has been utilized for its unique properties, such as its high solubility in organic solvents and its low reactivity towards nucleophilic reagents. MTFNB has been studied for its ability to act as an intermediate in a variety of chemical reactions and has been used in a variety of biochemical and physiological experiments.

Scientific Research Applications

3-(4-Methylphenylthio)-5-(trifluoromethyl)nitrobenzene has been used in a variety of scientific research applications, including as an intermediate in the synthesis of pharmaceuticals, as a catalyst for organic reactions, and as a reagent for the detection of metals. It has also been used as a fluorescent probe for the detection of proteins and other biomolecules in a variety of biochemical and physiological experiments.

Mechanism of Action

3-(4-Methylphenylthio)-5-(trifluoromethyl)nitrobenzene is a nitrobenzene derivative that has been used in a variety of scientific research applications. Its unique properties, such as its high solubility in organic solvents and its low reactivity towards nucleophilic reagents, make it an ideal intermediate for a variety of chemical reactions. It has been used as a catalyst for organic reactions and as a reagent for the detection of metals. It has also been used as a fluorescent probe for the detection of proteins and other biomolecules in a variety of biochemical and physiological experiments.
Biochemical and Physiological Effects
3-(4-Methylphenylthio)-5-(trifluoromethyl)nitrobenzene has been studied for its ability to act as an intermediate in a variety of biochemical and physiological experiments. It has been used as a fluorescent probe for the detection of proteins and other biomolecules in a variety of biochemical and physiological experiments. It has also been studied for its potential to act as an antioxidant and anti-inflammatory agent, as well as its potential to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(4-Methylphenylthio)-5-(trifluoromethyl)nitrobenzene in laboratory experiments is its high solubility in organic solvents and its low reactivity towards nucleophilic reagents. This makes it an ideal intermediate for a variety of chemical reactions. Additionally, its ability to act as a fluorescent probe for the detection of proteins and other biomolecules makes it an ideal tool for a variety of biochemical and physiological experiments. However, 3-(4-Methylphenylthio)-5-(trifluoromethyl)nitrobenzene is also limited by its potential toxicity, as it has been shown to be cytotoxic to some cell lines.

Future Directions

The potential future directions for 3-(4-Methylphenylthio)-5-(trifluoromethyl)nitrobenzene include further research into its potential to act as an antioxidant and anti-inflammatory agent, as well as its potential to inhibit the growth of cancer cells. Additionally, further research into its potential to act as a fluorescent probe for the detection of proteins and other biomolecules in a variety of biochemical and physiological experiments is needed. Additionally, further research into its potential to act as an intermediate in a variety of chemical reactions is needed. Finally, further research into its potential toxicity and its effects on cell lines is needed.

Synthesis Methods

3-(4-Methylphenylthio)-5-(trifluoromethyl)nitrobenzene is typically synthesized through a nitration reaction of 4-methylphenylthioanisole with trifluoroacetic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The reaction begins with the nitration of the aromatic ring of 4-methylphenylthioanisole to form a nitrobenzene derivative. This nitrobenzene can then be further nitrated with trifluoroacetic anhydride to form 3-(4-Methylphenylthio)-5-(trifluoromethyl)nitrobenzene. The reaction is typically conducted in a solvent such as acetonitrile or dichloromethane at room temperature.

properties

IUPAC Name

1-(4-methylphenyl)sulfanyl-3-nitro-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2S/c1-9-2-4-12(5-3-9)21-13-7-10(14(15,16)17)6-11(8-13)18(19)20/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJQSZIXXJJIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC(=CC(=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylphenylthio)-5-(trifluoromethyl)nitrobenzene

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